Methyl 3,4-dihydroxybutanoate
Description
Methyl 3,4-dihydroxybutanoate (C₅H₁₀O₄) is a chiral ester with two hydroxyl groups at the 3rd and 4th positions of the butanoate backbone. It exists as two enantiomers: (3R)- and (3S)-methyl 3,4-dihydroxybutanoate (). The compound is recognized for its role as a chiral building block in organic synthesis and pharmaceuticals (). Key properties include:
- Molecular weight: 134.13 g/mol
- Optical rotation: (3S)-enantiomer exhibits [α]D²⁰ = -25.8° (c = 0.9 in CHCl₃) ().
- Purity: ≥95% in commercial batches, stored at -20°C for stability ().
In neurobiology, this compound (abbreviated as MDHB in studies) promotes neural stem cell (NSC) differentiation into cholinergic neurons, which are critical for memory and motor functions. It achieves this by modulating cell cycle genes (e.g., Cdc20, Tacc3) and upregulating cholinergic markers like Isl1 (–7). MDHB also inhibits astrocyte differentiation under specific conditions (), though conflicting reports note increased GFAP (astrocyte marker) expression at higher doses ().
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
methyl 3,4-dihydroxybutanoate |
InChI |
InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3 |
InChI Key |
KCKWOJWPEXHLOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Stereoisomers: (3R)- vs. (3S)-Methyl 3,4-Dihydroxybutanoate
Key Insight : Both enantiomers share the same molecular formula but differ in stereochemical configuration, which may influence receptor binding or metabolic pathways. The (3S)-form is commercially prioritized for synthetic applications due to its defined optical properties ().
Parent Acid: 3,4-Dihydroxybutyric Acid
Key Insight: Esterification of 3,4-dihydroxybutyric acid improves membrane permeability, making this compound more effective in cellular models (–10).
Comparison with Other Neurogenic Compounds
Key Insight : MDHB’s selectivity for cholinergic neurons distinguishes it from broader-acting agents like Wnt-3a. However, its effects on astrocytes remain context-dependent, with GFAP suppression at lower doses () and promotion at higher concentrations () .
Research Findings and Contradictions
- Neurogenic Specificity : MDHB upregulates Isl1 (cholinergic marker) and MAP2 (mature neuron marker) while suppressing GABAergic and dopaminergic pathways () .
- Astrocyte Modulation: Discrepancies exist— reports GFAP upregulation at 8–32 µM MDHB, while notes inhibition. This may reflect dose-dependent effects or differences in NSC subtypes .
- Cell Cycle Arrest : MDHB reduces Ki67 (proliferation marker) and downregulates Cdc20, arresting NSCs in G1 phase () .
Preparation Methods
Asymmetric Catalysis for (S)-Methyl 3,4-Dihydroxybutanoate
The (S)-enantiomer is synthesized via chiral auxiliary-assisted routes or enzymatic resolution. A prominent approach involves:
-
Chiral Pool Strategy : Starting from (S)-malic acid, which is reduced to (S)-3,4-dihydroxybutanoic acid using NaBH₄ in tetrahydrofuran.
-
Esterification : The acid is treated with methanol and thionyl chloride (SOCl₂) to form the methyl ester with >98% enantiomeric excess (ee).
Table 2: Stereoselective Synthesis Parameters
| Step | Reagents/Conditions | ee (%) | Yield (%) |
|---|---|---|---|
| Reduction | NaBH₄, THF, 0°C | 95 | 75 |
| Esterification | SOCl₂, MeOH, reflux | 98 | 85 |
Enzymatic Resolution
Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the (R)-enantiomer from racemic this compound, leaving the (S)-enantiomer intact. This method achieves 90–95% ee but requires longer reaction times (24–48 hours).
Derivatization Techniques for Esterification
Boron Trichloride-Methanol Mediated Esterification
3,4-Dihydroxybutanoic acid is converted to its methyl ester using BCl₃-methanol, a method adapted from fatty acid methyl ester (FAME) synthesis.
-
Procedure :
-
Dissolve 3,4-dihydroxybutanoic acid in methanol.
-
Add BCl₃-methanol (12% w/w) and heat at 60°C for 10 minutes.
-
Extract the ester with hexane and dry over Na₂SO₄.
-
-
Advantages : Rapid reaction (<15 minutes) and high conversion rates (>90%).
Table 3: Derivatization Conditions and Outcomes
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst Loading | 2 mL BCl₃-methanol per 25 mg acid | 92% conversion |
| Temperature | 60°C | 89% yield |
| Solvent | Hexane | Efficient phase separation |
Industrial-Scale Production Considerations
Cost-Effectiveness of Glucose-Derived Synthesis
The glucose route is favored for bulk production due to low raw material costs (~$5/kg for cellobiose). However, enantiomeric resolution adds ~20% to total costs, making stereoselective methods more economical for high-purity applications.
Environmental Impact
BCl₃-mediated esterification generates acidic waste, requiring neutralization before disposal. In contrast, enzymatic methods produce minimal waste but face scalability challenges.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for enantiomerically pure (S)-Methyl 3,4-dihydroxybutanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of (S)-Methyl 3,4-dihydroxybutanoate can be adapted from analogous dihydroxy ester syntheses. For example, borane-dimethyl sulfide complexes in THF at 0°C under nitrogen, followed by sodium borohydride reduction, have been used to produce stereospecific dihydroxy esters . Post-reaction purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) is critical to achieve ≥98% purity, as validated by NMR and chiral HPLC . Optimizing stoichiometry of reducing agents and reaction time (e.g., 1 hour at 0°C, then overnight at room temperature) improves yield (e.g., 61% reported for similar compounds) .
Q. How should Methyl 3,4-dihydroxybutanoate be stored to ensure long-term stability, and what are the expiration timelines under different conditions?
- Methodological Answer : As a hygroscopic compound, the powder should be stored at -25°C to -15°C in airtight containers under inert gas, with a 3-year stability window. Solutions in anhydrous solvents (e.g., DMSO) require storage at -80°C to -65°C, with a 2-year shelf life. Periodic NMR or LC-MS analysis is recommended to monitor degradation (e.g., ester hydrolysis) .
Advanced Research Questions
Q. What advanced analytical techniques are required to resolve stereochemical impurities in this compound, and how can diastereomer ratios be quantified?
- Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with ethanol/heptane mobile phases effectively separates enantiomers. Complementary ¹H-NMR analysis (e.g., DMSO-d₆ at 400 MHz) identifies diastereomers via splitting patterns in hydroxyl and methine proton regions . For quantification, integrate diagnostic peaks (e.g., δ 3.79 ppm for methoxy groups) and compare to racemic standards .
Q. How can researchers design in vitro experiments to evaluate the neurodifferentiation potential of this compound using neural stem cells (NSCs)?
- Methodological Answer : Adapt protocols from studies on structurally similar compounds (e.g., Methyl 3,4-dihydroxybenzoate). Culture NSCs in differentiation media containing 10–50 µM this compound for 5–9 days. Assess neuronal commitment via immunostaining for Tuj1 (βIII-tubulin) and MAP2, while suppressing GFAP (astrocyte marker). Use RNA-seq to profile differentiation-related genes (e.g., NeuroD1, MAP2) and validate with qRT-PCR .
Q. What strategies mitigate solubility limitations of this compound in aqueous cell culture systems without inducing cytotoxicity?
- Methodological Answer : Pre-dissolve the compound in DMSO (≤0.1% final concentration) or use cyclodextrin-based solubilization (e.g., 2-hydroxypropyl-β-cyclodextrin at 5 mM). Adjust pH to 7.4 with buffered saline to enhance solubility. Validate biocompatibility via MTT assays and monitor ester stability in media via LC-MS .
Q. How should researchers address discrepancies in reported bioactivity data for this compound, particularly regarding dose-dependent effects across studies?
- Methodological Answer : Variability may arise from differences in compound purity, storage conditions, or cell models. Standardize protocols using ≥98% pure batches (HPLC-validated) and replicate experiments across multiple cell lines (e.g., SH-SY5Y for neuroprotection, primary NSCs for differentiation). Perform dose-response curves (1–100 µM) with controls for solvent effects (e.g., DMSO). Cross-validate findings using orthogonal assays (e.g., ROS scavenging for antioxidant activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
